Oxymetazoline hydrochloride Oxymetazoline hydrochloride Oxymetazoline hydrochloride is a hydrochloride salt resulting from the reaction of equimolar quantities of oxymetazoline and hydrogen chloride. A direct-acting sympathomimetic with marked alpha-adrenergic activity, it is a vasoconstrictor that is used to relieve nasal congestion. It has a role as an alpha-adrenergic agonist, a nasal decongestant, a sympathomimetic agent and a vasoconstrictor agent. It contains an oxymetazoline(1+).
Oxymetazoline Hydrochloride is the hydrochloride salt form of oxymetazoline, an imidazole derivative with a direct acting sympathomimetic property. Oxymetazoline binds to and activates alpha-2 adrenergic receptors. Upon nasal or ocular administration, oxymetazoline constricts the arterioles in the nose and eye, resulting in decreased nasal and conjunctival congestion, respectively.
A direct acting sympathomimetic used as a vasoconstrictor to relieve nasal congestion. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1251)
See also: Oxymetazoline (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 2315-02-8
VCID: VC20748474
InChI: InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H
SMILES: CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl
Molecular Formula: C16H24N2O.ClH
C16H25ClN2O
Molecular Weight: 296.83 g/mol

Oxymetazoline hydrochloride

CAS No.: 2315-02-8

Cat. No.: VC20748474

Molecular Formula: C16H24N2O.ClH
C16H25ClN2O

Molecular Weight: 296.83 g/mol

* For research use only. Not for human or veterinary use.

Oxymetazoline hydrochloride - 2315-02-8

CAS No. 2315-02-8
Molecular Formula C16H24N2O.ClH
C16H25ClN2O
Molecular Weight 296.83 g/mol
IUPAC Name 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride
Standard InChI InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H
Standard InChI Key BEEDODBODQVSIM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl
Canonical SMILES CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl

Chemical Structure and Properties

Oxymetazoline hydrochloride (C₁₆H₂₅ClN₂O) is the hydrochloride salt of oxymetazoline, with a monoisotopic molecular weight of 296.165541139 and an average molecular weight of 296.836 . Its IUPAC name is 6-tert-butyl-3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-2,4-dimethylphenol hydrochloride . The compound is an imidazole derivative with a phenolic structure featuring tert-butyl and dimethyl substituents.

Physical and Chemical Properties

Oxymetazoline hydrochloride demonstrates specific physicochemical characteristics that influence its pharmacological behavior. Based on predicted properties, the compound has limited water solubility (0.0515 mg/mL), a logP value of approximately 3.03-3.7 (indicating moderate lipophilicity), and contains hydrogen acceptor and donor groups that contribute to its binding capabilities .

Table 1: Physicochemical Properties of Oxymetazoline Hydrochloride

PropertyValueSource
Water Solubility0.0515 mg/mLALOGPS
LogP3.03-3.7Chemaxon/ALOGPS
pKa (Strongest Acidic)10.91Chemaxon
pKa (Strongest Basic)10.15Chemaxon
Hydrogen Acceptor Count3Chemaxon
Hydrogen Donor Count2Chemaxon
Polar Surface Area44.62 ŲChemaxon
Rotatable Bond Count3Chemaxon

Pharmacology

Mechanism of Action

Oxymetazoline hydrochloride functions primarily through its interactions with alpha-adrenergic receptors. It acts as an agonist at α₁-adrenergic receptors and as a partial agonist at α₂-adrenergic receptors . These receptors are Gq- and Gi-protein-coupled receptors, respectively . When oxymetazoline binds to α₁-adrenoceptors, it promotes vascular smooth muscle contraction by increasing intracellular calcium levels through activation of phospholipase C . Simultaneously, its interaction with α₂B-adrenoceptors can elicit vasoconstriction through inhibition of adenyl cyclase .

The compound's vasoconstrictive effects are particularly beneficial in reducing blood flow to the application area. In nasal mucosa, this action decreases edema and airflow resistance, thereby relieving congestion . In dermatological applications for rosacea, stimulation of α₁A-adrenoceptors causes vasoconstriction that diminishes facial erythema . For ophthalmic use in blepharoptosis, oxymetazoline stimulates α-adrenergic receptors on the Müller muscle of the upper eyelid, causing muscle contraction and eyelid elevation .

Receptor Binding Profile

Oxymetazoline demonstrates differential binding affinity and potency across various receptor subtypes. In radioligand competition studies, it displayed higher affinity for α₁A-adrenoceptors compared to α₂B-adrenoceptors, though with higher potency at the latter .

Table 2: Receptor Target Profile of Oxymetazoline

TargetActionOrganism
Alpha-1A adrenergic receptorPartial agonistHumans
Alpha-2A adrenergic receptorAgonist/partial agonistHumans
Alpha-2B adrenergic receptorAgonistHumans
Alpha-2C adrenergic receptorAgonistHumans
Alpha-1B adrenergic receptorAgonistHumans
Alpha-1D adrenergic receptorAgonistHumans
5-hydroxytryptamine receptor 1AAgonistHumans
5-hydroxytryptamine receptor 1BAgonistHumans
5-hydroxytryptamine receptor 1DAgonistHumans
5-hydroxytryptamine receptor 2CPartial agonistRat

Pharmacodynamics

Oxymetazoline is a direct-acting sympathomimetic drug that causes vasoconstriction of dilated arterioles and reduces blood flow through adrenergic receptor stimulation . When administered intranasally, it provides relief from nasal congestion and improves nasal airflow in patients with acute coryzal rhinitis for up to 12 hours following a single dose .

Beyond its vasoconstrictive effects, oxymetazoline exhibits antioxidant properties. In vitro studies have demonstrated that it inhibits microsomal lipid peroxidation and mediates hydroxyl radical scavenging activity . These antioxidative actions suggest that oxymetazoline may provide beneficial effects against oxidants that contribute to tissue damage during inflammatory processes .

Absorption

Oxymetazoline is readily absorbed across mucosal membranes, particularly in children . The extent of absorption varies depending on the route of administration and formulation.

Following topical administration for facial erythema, the mean maximum plasma concentration (Cₘₐₓ) was 60.5 ± 53.9 pg/mL, with an area under the concentration-time curve from 0 to 24 hours (AUC₀₋₂₄ₕᵣ) of 895 ± 798 pg × hr/mL after the first dose . With continued application, systemic exposure showed slight increases but remained relatively low.

For ocular administration, a single-drop application resulted in a mean Cₘₐₓ of 30.5 ± 12.7 pg/mL and an AUC of 468 ± 214 pg × hr/mL, with a median time to maximum concentration (Tₘₐₓ) of 2 hours (range: 0.5-12 hours) .

Intranasal administration in combination with tetracaine resulted in more rapid absorption, with a median Tₘₐₓ of just 5 minutes, a mean Cₘₐₓ of 1.78 ng/mL, and an AUC₀₋ᵢₙf of 4.24 ng × h/mL .

Table 3: Pharmacokinetic Parameters of Oxymetazoline by Route of Administration

Administration RouteCₘₐₓAUCTₘₐₓ
Topical (first dose)60.5 ± 53.9 pg/mL895 ± 798 pg × hr/mL (AUC₀₋₂₄ₕᵣ)Not specified
Topical (once daily for 28 days)66.4 ± 67.1 pg/mL1050 ± 992 pg × hr/mL (AUC₀₋₂₄ₕᵣ)Not specified
Topical (twice daily for 28 days)68.8 ± 61.1 pg/mL1530 ± 922 pg × hr/mL (AUC₀₋₂₄ₕᵣ)Not specified
Ocular (single drop)30.5 ± 12.7 pg/mL468 ± 214 pg × hr/mL (AUCᵢₙf)2 hours (0.5-12 hours)
Intranasal with tetracaine (0.6 mL)1.78 ng/mL4.24 ng × h/mL (AUC₀₋ᵢₙf)5 minutes

Clinical Applications

Nasal Decongestant Use

Oxymetazoline hydrochloride is widely available in over-the-counter nasal decongestant products. In this application, it effectively relieves nasal congestion through vasoconstriction of the respiratory microvasculature, affecting both resistance and capacitance blood vessels in the human nasal mucosa . This leads to decreased nasal mucosal blood flow, reduced edema, and improved airflow resistance .

Brand names for intranasal formulations include Afrin, Dristan 12-hour Nasal Spray, Nostrilla, and Sinex Long-acting . These products are indicated for the temporary relief of nasal congestion due to the common cold, hay fever, and upper respiratory allergies .

Ophthalmic Applications

Ophthalmic oxymetazoline (marketed as Upneeq) is FDA-approved for the treatment of acquired blepharoptosis (drooping eyelid) in adults . It represents the first FDA-approved medical treatment for this condition, receiving approval in July 2020 . The mechanism involves stimulation of alpha-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing contraction and lifting of the eyelid .

Dermatological Use

Oxymetazoline is indicated for the topical treatment of persistent facial erythema (redness) associated with rosacea in adults . The trade name for this formulation is Rhofade . By stimulating α₁A-adrenoceptors and causing vasoconstriction, oxymetazoline diminishes the erythema characteristic of rosacea . This application leverages the compound's vasoconstrictive properties to address the dilated blood vessels that contribute to facial redness.

Dental Anesthesia

In dentistry, oxymetazoline is used in combination with tetracaine as an intranasal spray (Kovanaze) for regional anesthesia when performing restorative procedures on teeth 4-13 and A-J in adults and children who weigh 40 kg or more . In this application, the vasoconstrictor effect of oxymetazoline counteracts the local anesthetic agent's vasodilatory action, thereby improving the efficacy and duration of anesthesia .

ATC Classification and Regulatory Status

Oxymetazoline hydrochloride is classified under multiple Anatomical Therapeutic Chemical (ATC) codes, reflecting its diverse applications across medical fields.

Table 4: ATC Classifications of Oxymetazoline

ATC CodeClassification Hierarchy
R01AA05R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AA - Sympathomimetics, plain
R01AA05 - Oxymetazoline
R01AB07R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AB - Sympathomimetics, combinations excl. corticosteroids
R01AB07 - Oxymetazoline
S01GA04S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GA - Sympathomimetics used as decongestants
S01GA04 - Oxymetazoline
D11AX27D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX27 - Oxymetazoline

Adverse Effects and Precautions

While the search results don't provide detailed information on adverse effects, it's important to note that as an alpha-adrenergic agonist, oxymetazoline can potentially cause local and systemic effects related to its vasoconstrictive properties. Prolonged use of nasal decongestants containing oxymetazoline can lead to rhinitis medicamentosa (rebound congestion), which is why over-the-counter nasal formulations typically include warnings against extended use.

Research Findings

Research into oxymetazoline hydrochloride has revealed interesting properties beyond its well-established vasoconstrictive effects. In vitro studies have demonstrated significant antioxidant activities, including inhibition of microsomal lipid peroxidation and hydroxyl radical scavenging . These findings suggest potential protective effects against oxidative damage during inflammatory processes.

The compound's differential binding and efficacy across various receptor subtypes has been characterized through radioligand competition studies. Oxymetazoline displays higher affinity for α₁A-adrenoceptors but higher potency at α₂B-adrenoceptors . This complex receptor interaction profile contributes to its therapeutic versatility.

Studies of metabolism have shown species differences in the handling of oxymetazoline, with human liver enzymes metabolizing the compound less efficiently than those from rabbits or rats . This finding has implications for translational research and pharmacokinetic modeling.

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